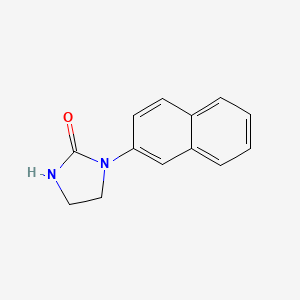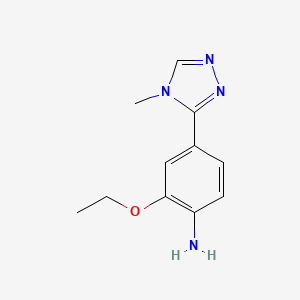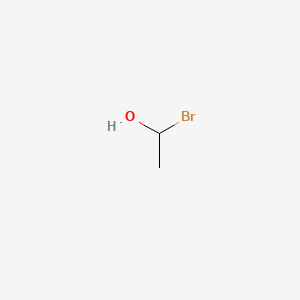
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the 2-methoxyethoxy group in this compound enhances its solubility and potential interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functional Group Introduction: The 2-methoxyethoxy group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group such as a halide.
Cyclization: The intermediate undergoes cyclization to form the isoquinolinone core. This step often involves the use of strong acids or bases to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoquinoline derivatives.
Applications De Recherche Scientifique
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity.
6-Ethoxyisoquinolin-1(2H)-one: Contains an ethoxy group instead of the 2-methoxyethoxy group, leading to variations in biological activity.
6-(2-Hydroxyethoxy)isoquinolin-1(2H)-one: The presence of a hydroxy group instead of a methoxy group affects its chemical properties and interactions.
Uniqueness
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and potential biological interactions. This structural feature distinguishes it from other isoquinolinone derivatives and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-(2-methoxyethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-13-12(11)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
Clé InChI |
SXRMWEMGPKYOKQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC2=C(C=C1)C(=O)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-](/img/structure/B8688012.png)



![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)





